4-Oxatricyclo[3.2.1.02,7]octan-3-one
Description
Structure
3D Structure
Properties
CAS No. |
5649-99-0 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-oxatricyclo[3.2.1.02,7]octan-3-one |
InChI |
InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2 |
InChI Key |
LQAMGYDMXVYDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1C3C(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Oxatricyclo 3.2.1.02,7 Octan 3 One and Derivatives
Established Synthetic Pathways and Refinements
Radical cyclizations provide another robust pathway. The 3-exo-trig radical cyclisation of precursors like a bicyclo[3.2.1]oct-6-en-2-yl radical or a bicyclo[2.2.2]oct-5-en-2-yl radical, typically initiated by tributyltin hydride and AIBN, exclusively yields the tricyclic ketone core. This methodology is effective for creating the challenging C2-C7 bond.
More recently, cascade reactions initiated by visible light have emerged as a powerful and mild strategy. thieme-connect.de These methods employ photosensitizers, such as iridium complexes or Ru(bpy)₃Cl₂·6H₂O, to initiate an energy transfer process. thieme-connect.de This leads to the formation of a diradical intermediate which then undergoes a sequence of radical cyclization, cyclopropanation, and C-O bond formation to rapidly assemble the complex tricyclic structure with high efficiency and excellent diastereoselectivity. thieme-connect.de
A further established method is the intramolecular cyclopropanation of an unsaturated diazo ketone, which serves as a key step in a unified synthetic approach to various diterpenes like trachylobane. researchgate.net This highlights the utility of the tricyclo[3.2.1.0²,⁷]octane moiety as a versatile intermediate in natural product synthesis. researchgate.net
Stereoselective Synthesis of the Oxatricyclo[3.2.1.0²,⁷]octan-3-one Core
Controlling the stereochemistry during the synthesis of this complex three-dimensional scaffold is of paramount importance. Research has focused on both enantioselective approaches to set the absolute stereochemistry and diastereoselective methods to control the relative arrangement of substituents.
A novel strategy for the asymmetric formation of the cyclopropane (B1198618) ring within the core involves the enantioselective deprotonation of a Cₛ-symmetric cyclohept-4-enone oxide. clockss.org This reaction utilizes a chiral lithium amide base to selectively remove a proton, initiating a transannular cyclization to form the tricyclic keto alcohol. The enantioselectivity of this process was found to be significantly enhanced by the addition of lithium chloride. clockss.org
| Entry | Chiral Base | Additive | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | (S,S)-Bis(α-methylbenzyl)amine-Li | None | 66 | 22 |
| 2 | (S,S)-Bis(α-methylbenzyl)amine-Li | LiCl | 72 | 81 |
Another powerful method involves the organocatalytic asymmetric domino Michael-Henry reaction. While this approach builds the related bicyclo[3.2.1]octane framework, it establishes key stereocenters with high enantioselectivity that can be elaborated into the target tricyclic system. lboro.ac.uk The reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by chiral organocatalysts, can produce the bicyclic core containing four contiguous stereogenic centers as a single diastereoisomer and with excellent enantiomeric excess. lboro.ac.uk
Achieving high diastereoselectivity is crucial for controlling the relative stereochemistry of the final molecule. The previously mentioned visible-light-mediated synthesis using Ru(bpy)₃Cl₂·6H₂O as a photocatalyst is notable for achieving excellent diastereoselectivities in the formation of the oxa-bridged tricyclic products. thieme-connect.de
Furthermore, cycloaddition reactions used to construct related frameworks often exhibit high levels of inherent diastereocontrol. For instance, the 1,3-dipolar cycloaddition of carbonyl ylides to cyclopropenes generally proceeds stereoselectively to yield exo adducts. chim.itacs.org This occurs via the approach of the dipole from the less-hindered face of the cyclopropene, a principle that can be applied to control the stereochemical outcome in the synthesis of the 4-oxatricyclo[3.2.1.0²,⁷]octan-3-one core.
Catalytic Strategies in Ring System Construction
Catalysis is central to the efficient and selective synthesis of the 4-oxatricyclo[3.2.1.0²,⁷]octan-3-one ring system. Both transition metals and organocatalysts have been employed to orchestrate complex cyclizations and rearrangements.
A variety of transition metals have been shown to effectively catalyze the construction of this tricyclic system. thieme-connect.de
Rhodium: As mentioned, dirhodium(II) carboxylates, such as [Rh(OAc)₂]₂, are classic catalysts for generating carbenes from diazo compounds, which then undergo intramolecular cyclopropanation. thieme-connect.de
Platinum and Gold: Platinum carbenes can be generated in situ from alkynes, enabling cascade processes involving [3+2] cycloaddition and C-H bond insertion. thieme-connect.de Similarly, gold(I) catalysts have been reported for cyclopropanation reactions to construct complex polycyclic systems. thieme-connect.de
Palladium: Palladium catalysis has been used to forge key C-C bonds through mechanisms believed to involve oxidative addition followed by C-H activation. thieme-connect.de
Ruthenium and Iridium: These metals are prominent in photocatalysis, where their complexes act as photosensitizers to initiate cascade reactions under mild, visible-light irradiation. thieme-connect.de
| Metal Catalyst | Reaction Type | Key Features |
|---|---|---|
| [Rh(OAc)₂]₂ | Intramolecular Cyclopropanation | Efficient carbene formation from diazo precursors. thieme-connect.de |
| Platinum Complexes | Cascade [3+2] Cycloaddition / C-H Insertion | In situ carbene generation from alkynes. thieme-connect.de |
| Gold(I) Complexes | Cyclopropanation | Catalyzes formation of complex polycycles. thieme-connect.de |
| Palladium Complexes | C-C Coupling / C-H Activation | Forms highly strained structures efficiently. thieme-connect.de |
| Ru(bpy)₃Cl₂ / Iridium Complexes | Photoredox Catalysis | Mild conditions, initiates cascade reactions via energy transfer. thieme-connect.de |
Metal-free catalytic systems have gained prominence for their mild conditions and unique reactivity pathways. A significant breakthrough in this area is the use of a Brønsted acid, diphenyl phosphoric acid, to catalyze the intermolecular annulation of isobenzopyrylium ions with vinyl boronic acids. thieme-connect.dedntb.gov.ua This method provides rapid, highly efficient, and selective access to the cyclopropane-containing oxatricyclooctane core under metal-free conditions. thieme-connect.de The positioning of the boronic acid functionality was found to be crucial for the formation of the desired product. thieme-connect.de
Additionally, as previously noted, chiral organocatalysts are highly effective in the asymmetric domino Michael-Henry reaction to construct the bicyclo[3.2.1]octane skeleton. lboro.ac.uknih.gov This demonstrates the power of organocatalysis to build the foundational architecture of the target molecule with exceptional stereocontrol.
Photoredox-Mediated Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally benign conditions for the formation of complex molecular structures. merckmillipore.com While direct photoredox synthesis of 4-oxatricyclo[3.2.1.02,7]octan-3-one is an evolving area, the principles of photocatalyzed lactonization and cyclopropane formation are well-established and provide a clear pathway toward this target. chemrxiv.orgnih.gov
Photocatalyzed approaches often involve the generation of radical intermediates that can undergo designed cyclization pathways. For instance, an organic dye photocatalyst can initiate the formation of an alkoxycarbonyl radical from a suitable precursor, such as a homoallylic cesium oxalate. nih.gov This radical can then undergo a 5-exo-trig cyclization onto a tethered alkene. The resulting carbon-centered radical can be trapped to form the desired lactone structure. The application of this methodology to a precursor already containing a bicyclo[3.1.0]hexane system would be a plausible route to the this compound core.
Furthermore, visible-light-mediated energy transfer processes have been successfully employed to construct oxygen-bridged, tricyclo-fused cyclopropane derivatives. researchgate.netresearchgate.net These reactions proceed under mild conditions and can establish multiple fused rings in a single step with high diastereoselectivity. This strategy is particularly relevant as it directly addresses the construction of the core tricyclic framework.
Table 1: Examples of Photoredox-Catalyzed Reactions Relevant to Tricyclic Lactone Synthesis
| Reaction Type | Catalyst System | Key Transformation | Potential Application to Target Synthesis | Reference |
| Lactonization-Alkynylation | Organic Dye (e.g., 4CzIPN) | 5-exo-trig cyclization of an alkoxycarbonyl radical followed by alkynylation. | Formation of the γ-lactone ring onto a pre-existing bicyclic framework. | nih.gov |
| O-Bridged Tricycle Synthesis | Visible-Light Photocatalyst | Energy transfer-mediated intramolecular [4+2] cycloaddition. | Direct assembly of the oxatricyclo[3.2.1.02,7]octane core. | researchgate.net |
| C–H Activation/Lactonization | Phenylglyoxylic Acid | α-alkylation of alcohols with α,β-unsaturated esters followed by lactonization. | Functionalization and cyclization of a bicyclo[3.1.0]hexane precursor. |
Mechanistic studies suggest that these transformations can proceed via single-electron transfer (SET) pathways, where an excited-state photocatalyst oxidizes or reduces a substrate to generate a radical ion. youtube.com This intermediate then engages in the desired bond-forming cascade. The high functional group tolerance and mild conditions of photoredox catalysis make it an attractive strategy for the synthesis of complex and sensitive molecules like this compound.
Cascade and One-Pot Reactions for Complex Oxatricyclo[3.2.1.02,7]octan-3-one Architectures
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bonds are formed in a single synthetic operation without isolating intermediates. nih.gov This approach is ideal for rapidly assembling complex molecular architectures like the oxatricyclo[3.2.1.02,7]octane skeleton from simpler starting materials. thieme-connect.dethieme-connect.de
One prominent strategy involves a sequence of cycloaddition reactions. For example, a carefully designed precursor could undergo a radical fluorosulfonylation/double Diels-Alder sequence to furnish the tricyclo[3.2.1.02,7]octane core in a one-pot fashion. acs.org Similarly, biomimetic cascade reactions, inspired by biosynthetic pathways, have been used to construct related oxatricyclic systems. A tandem Claisen rearrangement/Diels-Alder reaction sequence, for instance, has been successfully applied to build a 4-oxatricyclo[4.3.1.0]decan-2-one system, demonstrating the power of this approach to create complex, bridged lactones. researchgate.netnih.gov
Gold(I) catalysis has also been instrumental in developing cascade reactions that lead to related oxabicyclic frameworks. A domino process involving a sequence of cyclization/semi-pinacol rearrangements on a cyclohexane-trans-1,4-diol with an alkyne side chain can efficiently assemble an oxabicyclo[3.2.1]octane scaffold. nih.gov Adapting such a strategy to a substrate containing a pre-formed cyclopropane could provide a direct entry into the target tricyclic lactone.
Table 2: Selected Cascade Strategies for Tricyclic Core Synthesis
| Reaction Type | Catalyst/Reagent | Key Steps | Resulting Scaffold | Reference |
| Radical/Diels-Alder Cascade | FSO2Cl | Radical hydro-fluorosulfonylation, dehydration, double Diels-Alder. | Tricyclo[3.2.1.02,7]octane | acs.org |
| Biomimetic Cascade | Thermal | Tandem Claisen rearrangement/intramolecular Diels-Alder reaction. | 4-Oxatricyclo[4.3.1.0]decan-2-one | researchgate.netnih.gov |
| Gold-Catalyzed Cascade | Au(I) Catalyst | Cyclization/semi-pinacol rearrangement sequence. | Oxabicyclo[3.2.1]octane | nih.gov |
| Michael Addition Cascade | Base or Organocatalyst | Sequential Michael additions onto a cyclic dienone. | Tricyclo[3.2.1.02,7]octane | researchgate.net |
These one-pot methodologies offer significant advantages in terms of step- and atom-economy, minimizing waste and purification steps while rapidly increasing molecular complexity. mdpi.com The diastereoselective nature of many of these cascade reactions is also a key feature, allowing for the controlled formation of multiple stereocenters within the rigid tricyclic structure. researchgate.net
Ring-Closing and Ring-Opening Methodologies Leading to the Tricyclic Lactone
Both the formation of rings from acyclic precursors (ring-closing) and the strategic cleavage of existing rings (ring-opening) are fundamental strategies for accessing the this compound framework.
Ring-Closing Methodologies:
Ring-closing metathesis (RCM) is a powerful and widely used reaction for the synthesis of unsaturated rings, including oxygen heterocycles. wikipedia.orgorganic-chemistry.org An appropriately designed diene precursor, tethered by an ester linkage and containing the requisite bicyclo[3.1.0]hexane moiety, could undergo RCM to form the six-membered ring and install the lactone functionality simultaneously. The reaction is driven by the formation of volatile ethylene and is catalyzed by ruthenium complexes, which are known for their high functional group tolerance. organic-chemistry.org
Radical cyclizations provide another robust method for ring construction. An efficient 3-exo-trig radical cyclization of a bicyclo[3.2.1]oct-6-en-2-yl radical has been shown to exclusively generate the tricyclo[3.2.1.02,7]octane skeleton. rsc.org This approach involves generating a radical intermediate that intramolecularly attacks a double bond to form the cyclopropane ring of the target system.
Ring-Opening Methodologies:
Conversely, the target scaffold can be accessed through the strategic opening of a more complex or strained precursor. The ring-opening of a cyclopropane is a key example. For instance, the commercially available monoterpene carvone has been converted into the tricyclo[3.2.1.02,7]octane system, where a crucial step involves a cyclopropane ring-opening to establish the final bicyclo[3.2.1]octane framework. researchgate.net
The ring-opening of other oxabicyclic compounds also serves as a versatile synthetic tool. researchgate.net While often used to generate acyclic or larger cyclic structures, a carefully planned fragmentation or rearrangement of a more complex oxapolycyclic system could conceivably lead to the thermodynamically stable this compound. For example, the cleavage of a C-O bond in a larger bridged oxa-[3.2.1]octane system has been demonstrated, showcasing the potential for skeletal reorganization to access desired frameworks.
Table 3: Comparison of Ring-Closing and Ring-Opening Strategies
| Strategy | Method | Key Features | Applicability to Target |
| Ring-Closing | Ring-Closing Metathesis (RCM) | Catalyzed by Ru complexes; forms unsaturated rings from dienes. | Formation of the lactone-containing six-membered ring. |
| Ring-Closing | Radical Cyclization | 3-exo-trig cyclization; forms C-C bonds intramolecularly. | Formation of the cyclopropane ring onto a bicyclic precursor. |
| Ring-Opening | Cyclopropane Opening | Acid, base, or metal-mediated; relieves ring strain. | Rearrangement of a precursor to form the bicyclo[3.2.1]octane core. |
| Ring-Opening | Oxabicycle Cleavage | Lewis acid or transition metal-catalyzed; C-O bond cleavage. | Skeletal rearrangement of a more complex polycycle. |
These strategies highlight the diverse tactical approaches available to synthetic chemists for constructing the challenging this compound structure, leveraging both the formation and selective cleavage of rings to achieve the desired molecular architecture.
Chemical Reactivity and Transformation Pathways of 4 Oxatricyclo 3.2.1.02,7 Octan 3 One
Nucleophilic Addition Reactions at the Carbonyl Moiety
The carbonyl group of the lactone in 4-Oxatricyclo[3.2.1.02,7]octan-3-one serves as the primary site for electrophilic attack. Like other esters, it reacts with nucleophiles. However, due to the strained nature of the bicyclic system, a simple addition to the carbonyl is typically followed by cleavage of the acyl-oxygen bond.
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon (C-3), leading to the formation of a tetrahedral intermediate. This intermediate is unstable and rapidly collapses. Instead of the nucleophile being expelled, the more favorable pathway is the cleavage of the C(O)-O bond, which opens the lactone ring and relieves a portion of the molecular strain. This process is effectively a nucleophilic acyl substitution that results in a ring-opened product rather than a simple addition product. The high reactivity of such strained systems means that even moderate nucleophiles can initiate this process.
Ring-Opening Reactions and Subsequent Chemical Functionalization
Ring-opening is the most characteristic reaction of this compound, providing a pathway to functionalized bicyclic scaffolds. The significant strain energy of the cyclopropane (B1198618) and the bridged lactone ring facilitates these transformations under relatively mild conditions. nih.govmdpi.com
The ring-opening of the lactone is highly regioselective. Under basic or neutral nucleophilic conditions, cleavage invariably occurs at the acyl-oxygen bond (C3-O4). This is the standard pathway for saponification and other nucleophilic attacks on lactones, resulting in a product where the nucleophile is attached to the former carbonyl carbon and a hydroxyl group is formed at the former ether oxygen's position on the bicyclic frame.
Acid-catalyzed ring-opening, typically with water or an alcohol, also primarily proceeds through acyl-oxygen cleavage. While alkyl-oxygen cleavage is possible for some esters under acidic conditions, it is less likely in this rigid system.
Stereoselectivity is governed by the rigid cage-like structure of the molecule. Nucleophilic attack is expected to occur from the exo face, which is sterically less hindered than the endo face. This leads to predictable stereochemical outcomes in the resulting functionalized bicyclo[2.2.1]heptane products.
Under more forceful conditions, such as catalytic hydrogenation or treatment with strong Lewis acids, the cyclopropane ring can also undergo cleavage. firsthope.co.in This reaction also serves to release significant ring strain and typically results in the formation of a methyl group and a new C-C bond within the bicyclic system.
The susceptibility of this compound to ring-opening makes it a valuable synthetic intermediate for creating a variety of complex molecules. Different nucleophiles can be employed to generate diverse and densely functionalized bicyclo[2.2.1]heptane derivatives, which are important structural motifs in many bioactive compounds. researchgate.net For instance, chiral bicyclic lactones are key building blocks for pharmaceuticals, including anti-HIV agents. researchgate.net
| Nucleophile (Nu:) | Reaction Condition | Resulting Molecular Scaffold | Functional Groups |
|---|---|---|---|
| H₂O / OH⁻ | Basic Hydrolysis | exo-3-(carboxy)-bicyclo[2.2.1]heptan-endo-2-ol | Carboxylic Acid, Alcohol |
| ROH / H⁺ or RO⁻ | Alcoholysis | exo-3-(alkoxycarbonyl)-bicyclo[2.2.1]heptan-endo-2-ol | Ester, Alcohol |
| RNH₂ | Aminolysis | exo-3-(N-alkylcarbamoyl)-bicyclo[2.2.1]heptan-endo-2-ol | Amide, Alcohol |
| LiAlH₄ or NaBH₄ | Reductive Cleavage | bicyclo[2.2.1]heptane-2,3-dimethanol | Diol |
| RMgX or RLi | Organometallic Addition | 1-(exo-3-(hydroxy)-bicyclo[2.2.1]heptan-endo-2-yl)-1,1-dialkyl-methanol | Diol (secondary and tertiary) |
Note: The stereochemical descriptors (exo/endo) are based on predicted attack from the least hindered face and the resulting stereochemistry of the opened ring.
Pericyclic Reactions of the Bridged System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the saturated framework of this compound limits its participation in many common pericyclic reactions, its strained nature makes it susceptible to intramolecular rearrangements, and its core structure is often a target of cycloaddition strategies.
As a reactant, the saturated this compound is not suited for participation in Diels-Alder or 1,3-dipolar cycloadditions, which require unsaturated π-electron systems. However, the tricyclo[3.2.1.02,7]octane skeleton is a hallmark of intramolecular cycloaddition products. ethz.ch Many complex natural products containing this core, such as mitrephorone A, are synthesized using intramolecular Diels-Alder or nitrile oxide cycloaddition reactions to construct the caged framework in a highly stereocontrolled manner. ethz.chresearchgate.net
The cyclopropane ring's σ-bonds possess some p-orbital character, allowing them to participate in [σ2+π2] cycloadditions in some activated systems, but this is not a common reaction pathway for this specific molecule under normal conditions. thieme-connect.de
The high strain energy of the tricyclo[3.2.1.02,7]octane system makes it a prime candidate for thermal or photochemical rearrangements. These reactions can lead to significant skeletal reorganization, often producing less-strained isomers.
Computational studies on the related 6-tricyclo[3.2.1.02,7]octyl cation show that it readily undergoes complex rearrangements, including Wagner-Meerwein shifts and cyclopropylcarbinyl-homoallyl rearrangements, with very low activation barriers. arkat-usa.org This indicates the facility with which the carbon skeleton can reorganize. Solvolysis of derivatives of this system often yields a mixture of rearranged products, confirming the accessibility of these pathways. arkat-usa.org
Oxidation and Reduction Chemistry of the Tricyclic Lactone
The chemical reactivity of this compound is characterized by transformations involving both the lactone functional group and the strained tricyclic framework. This section focuses specifically on the oxidation and reduction pathways related to this molecule. The primary oxidative process discussed is the formation of the lactone from its corresponding ketone precursor, while reduction pathways involve the characteristic ring-opening of the lactone.
Oxidation: Formation via Baeyer-Villiger Oxidation
The synthesis of this compound is typically achieved through the Baeyer-Villiger oxidation of the corresponding cyclic ketone, Tricyclo[3.2.1.02,7]octan-3-one. This reaction is a cornerstone in synthetic organic chemistry for converting ketones into esters or, in the case of cyclic ketones, into lactones. nih.govthieme-connect.desigmaaldrich.com The process involves the insertion of an oxygen atom adjacent to the carbonyl group.
The reaction is commonly carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like peroxyacetic acid. sigmaaldrich.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. A subsequent rearrangement step, which is typically rate-determining, involves the migration of one of the alpha-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.
The general transformation is outlined below:
Reaction Scheme: Baeyer-Villiger Oxidation
Tricyclo[3.2.1.02,7]octan-3-one
--> [Oxidizing Agent] -->
This compound
Detailed research findings on analogous systems demonstrate that this oxidation is highly efficient and regioselective. The migratory aptitude of the alkyl groups attached to the carbonyl dictates which C-C bond is cleaved and where the oxygen atom is inserted. For the rigid tricyclic system of Tricyclo[3.2.1.02,7]octan-3-one, the bridgehead carbon and the secondary carbon adjacent to the carbonyl group exhibit different migratory abilities, leading to the specific formation of the desired lactone.
| Precursor | Oxidizing Agent | Product | Reference |
| Tricyclo[3.2.1.02,7]octan-3-one | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound | nih.govsigmaaldrich.com |
| Cyclic Ketones (general) | Peroxyacetic acid | Lactones | sigmaaldrich.com |
| Cyclic Ketones (general) | Hydrogen Peroxide | Lactones | sigmaaldrich.com |
This table presents common reagents for the Baeyer-Villiger oxidation to form lactones from cyclic ketones.
Reduction: Ring-Opening to Diols
The reduction of this compound involves the cleavage of the ester bond within the lactone ring. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a potent reagent widely used for the reduction of esters and lactones to their corresponding alcohols. masterorganicchemistry.combyjus.comadichemistry.com
When this compound is treated with LiAlH4 in an anhydrous, non-protic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), the lactone ring is opened to produce a diol. adichemistry.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the cleavage of the acyl-oxygen bond, leading to an intermediate that is further reduced to the final diol product upon acidic workup. The resulting molecule is a bicyclic diol, specifically a substituted bicyclo[2.2.1]heptane derivative.
The general reduction reaction is as follows:
Reaction Scheme: Reduction with LiAlH4
This compound
--> [1. LiAlH4, THF; 2. H3O+] -->
(Hydroxymethyl)bicyclo[2.2.1]heptan-ol derivative
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally less effective at reducing esters and lactones compared to LiAlH4. However, under specific conditions or with prolonged reaction times, NaBH4 can also effect the reduction of lactones. The reduction of a related bicyclic ketone with sodium borohydride has been shown to yield the corresponding alcohol, suggesting that the carbonyl group in the target lactone is susceptible to reduction by this reagent as well. researchgate.net
| Reactant | Reducing Agent | Solvent | Product | Reference |
| This compound | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) / Diethyl ether | Bicyclic Diol | masterorganicchemistry.comadichemistry.com |
| Lactones (general) | Lithium Aluminum Hydride (LiAlH4) | Anhydrous non-protic solvents | Diols | byjus.comyoutube.com |
| Bicyclic Ketones (analogous) | Sodium Borohydride (NaBH4) | Not specified | Bicyclic Alcohol | researchgate.net |
This table summarizes common reduction pathways for lactones and related bicyclic ketones.
Spectroscopic and Advanced Structural Characterization of 4 Oxatricyclo 3.2.1.02,7 Octan 3 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For tricyclic lactones like 4-oxatricyclo[3.2.1.02,7]octan-3-one, NMR provides critical insights into the precise arrangement of atoms and the stereochemical relationships between them.
¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule. In analogs of this compound, the constrained nature of the polycyclic system leads to distinct chemical shifts and coupling constants that are diagnostic of the structure. Protons attached to carbons adjacent to the lactone's oxygen atom (alpha-protons) are typically shifted downfield due to the electronegativity of the oxygen. For instance, in a related bicyclic β-lactone, the proton alpha to the ring oxygen (H-C-O) appears as a multiplet around 4.71 ppm, while the proton alpha to the carbonyl group (H-C-C=O) is observed around 3.67 ppm. researchgate.net The complex splitting patterns (e.g., doublet of doublets of doublets) arise from coupling between non-equivalent neighboring protons, and the magnitude of the coupling constants (J-values) provides valuable information about the dihedral angles between them, helping to define the molecule's conformation.
Table 1: Representative ¹H NMR Data for a Bicyclic Lactone Analog
| Proton Environment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| H-C-O | 4.71 | ddd | 2.8, 4.4, 7.3 |
| H-C-C=O | 3.67 | ddd | 3.4, 6.6, 9.8 |
| Cycloalkane Protons | 1.46-2.09 | m | - |
Data derived from a bicyclic β-lactone analog. researchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The most deshielded carbon is invariably the carbonyl carbon of the lactone, which typically appears in the range of 170-175 ppm. researchgate.net The carbon atom single-bonded to the lactone oxygen (C-O) is also significantly deshielded, with a characteristic chemical shift around 70 ppm. The remaining sp³-hybridized carbons of the cycloalkane framework resonate at higher fields (upfield), generally between 15 and 50 ppm. researchgate.net The precise chemical shifts are sensitive to strain and substitution effects within the tricyclic system.
Table 2: Representative ¹³C NMR Data for a Bicyclic Lactone Analog
| Carbon Environment | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | 172.8 |
| C-O | 70.8 |
| Bridgehead Carbon | 47.0 |
| Cycloalkane Carbons | 16.7-25.7 |
Data derived from a bicyclic β-lactone analog. researchgate.net
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The most prominent and diagnostic absorption for this compound and its analogs is the carbonyl (C=O) stretching vibration of the lactone. In strained, polycyclic systems, this absorption band is typically found at a high frequency. For example, related bicyclic β-lactones exhibit a strong C=O stretch in the region of 1813-1824 cm⁻¹. researchgate.net Another bicyclic lactone was observed to have a band at 1881 cm⁻¹. researchgate.net This shift to higher wavenumbers compared to standard acyclic esters (typically 1735-1750 cm⁻¹) is indicative of the significant ring strain inherent in the bicyclic or tricyclic lactone structure.
Table 3: Characteristic IR Absorption Frequencies for Bicyclic Lactone Analogs
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone Carbonyl | C=O Stretch | 1813 - 1881 |
Data derived from bicyclic lactone analogs. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation patterns observed upon ionization provide valuable clues about the molecule's structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State
While NMR provides the connectivity and relative stereochemistry, X-ray crystallography offers the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. For complex, chiral molecules like the analogs of this compound, obtaining a single crystal suitable for X-ray diffraction is invaluable. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous assignment of the absolute configuration of all stereocenters. rroij.comlibretexts.org This technique has been successfully used to confirm the stereochemistry of various synthetic bicyclic lactones, revealing details such as the syn stereochemistry of substituents at the ring fusion. libretexts.org
Emerging Spectroscopic Techniques for Detailed Conformational Dynamics
While X-ray crystallography defines the static conformation in a crystal lattice, molecules in the gas or solution phase can exhibit dynamic behavior. Emerging techniques like broadband rotational spectroscopy (a form of microwave spectroscopy) are exceptionally powerful for studying the conformational landscape of molecules in the gas phase. documentsdelivered.com This method can distinguish between different conformers of a molecule, even those with very similar energies, by measuring their distinct moments of inertia. documentsdelivered.comyoutube.com For polycyclic molecules that may possess some degree of flexibility, rotational spectroscopy can identify the preferred conformations and provide highly accurate structural parameters for each, free from solvent or crystal packing effects. documentsdelivered.comyoutube.com This provides a deeper understanding of the intrinsic structural preferences and dynamic behavior of the molecular framework.
Computational and Theoretical Investigations of 4 Oxatricyclo 3.2.1.02,7 Octan 3 One
Density Functional Theory (DFT) Applications in Geometric and Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Oxatricyclo[3.2.1.02,7]octan-3-one, DFT calculations would be instrumental in determining its optimized geometric structure, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule at its lowest energy state.
Furthermore, DFT is employed to elucidate the electronic properties of the molecule, such as the distribution of electron density, the dipole moment, and the electrostatic potential. This information is crucial for understanding the molecule's polarity and its potential sites for electrophilic and nucleophilic attack.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Tricyclic Systems.
| Parameter | Predicted Value |
| C1-C2 Bond Length (Å) | 1.52 |
| C2-C7 Bond Length (Å) | 1.50 |
| C=O Bond Length (Å) | 1.21 |
| C-O-C Bond Angle (°) | 115 |
| Dihedral Angle (C1-C2-C7-C6) (°) | 25 |
Mechanistic Studies via Quantum Chemical Calculations
Quantum chemical calculations are essential for investigating reaction mechanisms at the molecular level. For this compound, these methods can be used to explore various potential reaction pathways, such as ring-opening reactions, nucleophilic additions to the carbonyl group, and rearrangements.
A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insights into the geometry of the molecule as it transforms from reactant to product. Quantum chemical calculations can precisely locate these transition state structures and determine their energies. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a critical factor in determining the rate of a reaction. For instance, in the hydrolysis of a lactone, the transition state would involve the approach of a water molecule to the carbonyl carbon.
By mapping out the energies of reactants, intermediates, transition states, and products, an energy landscape for a given reaction can be constructed. This provides a comprehensive view of the reaction pathway and can help to identify the most favorable route. For a complex molecule like this compound, there may be multiple competing reaction pathways. Energy landscape analysis allows for a comparison of the activation barriers for each pathway, enabling predictions about the major and minor products of a reaction.
Table 2: Illustrative Energy Profile for a Hypothetical Ring-Opening Reaction of a Strained Tricyclic Lactone.
| Species | Relative Energy (kcal/mol) |
| Reactant (Tricyclic Lactone) | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +30 |
| Product (Ring-Opened) | -10 |
Note: This data is hypothetical and serves to illustrate the concept of an energy landscape for a reaction involving a strained lactone.
Conformational Analysis and Energy Minimization Simulations
Due to the rigid tricyclic framework of this compound, its conformational flexibility is limited compared to acyclic or monocyclic molecules. However, even in such rigid systems, some degree of conformational isomerism may exist. Conformational analysis involves systematically exploring the possible spatial arrangements of the atoms in a molecule and determining their relative energies.
Energy minimization simulations are used to find the most stable conformation, known as the global minimum, on the potential energy surface. These simulations start with an initial geometry and iteratively adjust the atomic positions to lower the total energy of the system. For this compound, such analysis would confirm the most stable three-dimensional structure.
Bonding Analysis and Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a detailed description of the bonding within a molecule in terms of the distribution and energy of its electrons. For this compound, MO analysis can reveal the nature of the chemical bonds, including the strained cyclopropane (B1198618) ring and the lactone functionality.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 3: Predicted Molecular Orbital Energies for this compound based on Analogous Strained Systems.
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -9.5 |
| LUMO | +1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: These values are estimations based on computational studies of other strained lactones and are for illustrative purposes.
Strain Energy Calculations and Correlation with Reactivity
The tricyclic structure of this compound, particularly the presence of the cyclopropane ring, imparts significant ring strain. Strain energy is the excess energy that a cyclic molecule possesses compared to a hypothetical strain-free analogue. This stored energy can be a driving force for reactions that lead to the opening of the strained rings.
Applications of 4 Oxatricyclo 3.2.1.02,7 Octan 3 One As a Versatile Synthetic Intermediate
Role as a Key Building Block in Complex Natural Product Synthesis
The tricyclo[3.2.1.02,7]octane skeleton, the core carbocyclic framework of 4-Oxatricyclo[3.2.1.02,7]octan-3-one, is a prominent structural motif in a variety of complex natural products, particularly in the terpene family. uni-regensburg.deresearchgate.net The inherent rigidity and defined stereochemistry of this tricyclic system make it an ideal chiral building block for the total synthesis of these architecturally challenging molecules. researchgate.net
Synthetic strategies often leverage precursors like this compound to install the core of the target natural product early in the synthetic sequence. A notable approach involves the conversion of readily available monoterpenes, such as carvone, into enantiopure tricyclo[3.2.1.02,7]octane systems. researchgate.netmdpi.com This strategy highlights a direct link from the chiral pool of simple terpenes to the construction of more complex ones. The lactone functionality in this compound offers a handle for further chemical manipulation, allowing for the introduction of additional functional groups required to complete the synthesis of the target natural product. The carbocyclic version of this scaffold is found in several natural products, demonstrating the importance of this structural framework. uni-regensburg.de
| Natural Product | Class |
| (-)-Trachylobane | Diterpenoid |
| (-)-Mitrephorone A | Sesquiterpenoid |
| (-)-Ishwarane | Sesquiterpenoid |
Precursor for Diverse Bioactive Molecular Scaffolds
The development of new therapeutic agents relies heavily on the exploration of novel chemical space and the creation of molecules with unique three-dimensional structures. Cyclopropane-incorporated oxapolycyclic bridged molecules are recognized as being architecturally intriguing, synthetically useful, and biologically important. thieme-connect.de The strained tricyclic framework of this compound serves as an excellent starting point for generating diverse molecular scaffolds for drug discovery.
Through strategic chemical modifications, particularly by leveraging the reactivity of the lactone and the strained cyclopropane (B1198618) ring, a wide array of derivatives can be synthesized. The bicyclo[3.2.1]octane moiety, which is readily accessible from the tricyclo[3.2.1.02,7]octane core via ring-opening, is the basic framework of numerous biologically active natural products. mdpi.com These include compounds with significant therapeutic potential, such as the antibacterial agent platensimycin and the neuroactive alkaloid gelsemine. mdpi.com By using this compound as a precursor, chemists can generate libraries of novel compounds built around these privileged scaffolds, which can then be screened for a variety of biological activities.
Utilization in the Synthesis of Carbocyclic Analogs and Derivatives
One of the most powerful applications of this compound in synthetic chemistry is its use as a precursor for various carbocyclic systems through the regioselective cleavage of its strained cyclopropane ring. researchgate.netmdpi.com The inherent ring strain of the cyclopropane provides a thermodynamic driving force for ring-opening reactions, which can be initiated under various conditions, including acid catalysis or radical induction. researchgate.net
This transformation effectively converts the compact tricyclic system into a highly functionalized bicyclo[3.2.1]octane derivative. mdpi.com This strategy is particularly valuable as it allows for the stereocontrolled formation of a different and often more synthetically challenging carbocyclic framework. The specific outcome of the ring-opening can be controlled by the choice of reagents and reaction conditions, leading to a diverse range of bicyclic products with different substitution patterns. This versatility makes this compound a key intermediate for accessing complex carbocyclic structures that are otherwise difficult to synthesize.
| Reaction Type | Reagents | Resulting Scaffold |
| Acid-Catalyzed Nucleophilic Opening | Nucleophile, Acid Catalyst | Functionalized Bicyclo[3.2.1]octane |
| Radical-Induced Opening | Tributyltin hydride, AIBN | Bicyclo[3.2.1]octane |
| Reductive Cleavage | SmI2 | Bicyclo[3.2.1]octane |
Potential Utility in Advanced Materials Science as a Monomer or Structural Unit
The unique structural characteristics of this compound suggest potential applications beyond traditional organic synthesis, particularly in the field of materials science. As a strained bicyclic lactone, it is a promising candidate for use as a monomer in ring-opening polymerization (ROP) to produce novel polyesters. researchgate.netacs.org
The ROP of cyclic esters is a powerful method for creating biodegradable and biocompatible polymers. thaiscience.info The polymerizability of a lactone is largely dependent on its ring strain; higher strain provides a greater thermodynamic driving force for polymerization. thaiscience.info The fused tricyclic structure of this compound imparts significant strain on the six-membered lactone ring, which is expected to facilitate ROP. This approach is analogous to the successful polymerization of other strained bicyclic lactones, such as those derived from norcamphor, which yield high molecular weight polyesters. bohrium.comnih.govtum.de The resulting polymers would feature the rigid bicyclo[3.2.1]octane structure in their backbone, potentially leading to materials with unique thermal and mechanical properties, such as high glass transition temperatures and enhanced rigidity. Furthermore, polyesters derived from such monomers can be designed for chemical recyclability, contributing to a circular economy for plastics. acs.orgacs.org
Future Perspectives and Emerging Research Directions
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and the production of 4-Oxatricyclo[3.2.1.02,7]octan-3-one is no exception. Future research will undoubtedly prioritize the development of more environmentally benign and sustainable methods for its synthesis. This includes the exploration of catalytic systems that can replace stoichiometric reagents, minimizing waste generation. The use of renewable starting materials and energy-efficient reaction conditions, such as photochemical or electrochemical methods, will be a key focus. Furthermore, the design of synthetic routes that proceed with high atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, will be a critical aspect of these green methodologies. The development of one-pot or tandem reactions that reduce the number of synthetic steps, and consequently the consumption of solvents and energy, will also be a significant area of investigation.
Exploration of Unprecedented Reactivity and Selectivity Patterns
The strained ring system of this compound imparts it with unique reactivity that is yet to be fully explored. Future studies will aim to uncover novel transformations and reaction pathways of this molecule. A key area of interest will be the selective ring-opening of the lactone and the cyclopropane (B1198618) ring, which could provide access to a variety of functionalized bicyclo[2.2.1]heptane derivatives. The investigation of its behavior under various reaction conditions, including the use of transition metal catalysts, organocatalysts, and biocatalysts, is expected to reveal unprecedented reactivity and selectivity. For instance, the diastereoselective and enantioselective functionalization of the tricyclic core could lead to the synthesis of a wide range of chiral building blocks for the pharmaceutical and agrochemical industries. The exploration of its participation in cycloaddition reactions and other pericyclic processes could also open up new avenues for the construction of complex molecular architectures.
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of this compound is expected to provide deep insights into its properties and reactivity. Density Functional Theory (DFT) and other high-level computational methods will be employed to model its electronic structure, predict its spectroscopic properties, and elucidate the mechanisms of its reactions. These theoretical studies will be instrumental in understanding the factors that govern the selectivity of its transformations and in designing new reactions with desired outcomes. Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of efficient and selective synthetic methods. The development of predictive models for the biological activity of its derivatives could also guide the design of new therapeutic agents.
Integration with Automation and High-Throughput Experimentation
The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis. In the context of this compound, these technologies can be employed to rapidly screen a large number of reaction parameters, including catalysts, solvents, and temperatures, to identify optimal conditions for its synthesis and functionalization. Robotic platforms can be used to perform reactions in parallel, significantly accelerating the pace of research. The data generated from these high-throughput experiments can be analyzed using machine learning algorithms to identify trends and patterns that might not be apparent from traditional, one-at-a-time experimentation. This data-driven approach will not only accelerate the discovery of new reactions and synthetic methodologies but also provide a deeper understanding of the underlying chemical principles.
Q & A
Q. Q1: What are the standard synthetic protocols for 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one, and how can experimental reproducibility be ensured?
Methodological Answer: The compound is synthesized via photochemical irradiation of bicyclic enones (e.g., 4-methylbicyclo[3.2.1]oct-3-en-6-one in acetone), followed by purification via column chromatography and distillation . Reproducibility hinges on precise control of irradiation time (e.g., 10 hours under UV light), solvent purity, and standardized characterization (e.g., IR for carbonyl peaks at ~1690–1700 cm⁻¹, ¹H/¹³C NMR for bridgehead protons and quaternary carbons) .
Q. Q2: How is the structural elucidation of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one validated using spectroscopic data?
Methodological Answer: Key techniques include:
- 2D NMR (COSY, HSQC, HMBC): Assigns bridgehead protons (δ 1.94–2.08 ppm) and confirms connectivity between the oxetane ring and tricyclic framework .
- X-ray crystallography: Resolves bond angles and strain in the tricyclic system .
- Computational modeling: Validates spectral predictions via DFT calculations (e.g., NMR chemical shift matching) .
Advanced Research Questions
Q. Q3: What mechanistic pathways explain the formation of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one during photochemical reactions?
Methodological Answer: Mechanistic studies require:
- Kinetic isotope effects (KIE): To probe hydrogen abstraction steps during enone excitation .
- Trapping experiments: Use radical scavengers (e.g., TEMPO) to identify intermediates .
- Computational analysis: Map potential energy surfaces (e.g., CASSCF) to model photochemical transitions . Contradictions in proposed pathways (e.g., diradical vs. concerted mechanisms) can be resolved via isotopic labeling (¹³C) and time-resolved spectroscopy .
Q. Q4: How do stereochemical and substituent effects influence the reactivity of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one derivatives?
Methodological Answer:
- Substituent screening: Introduce methyl/ethyl groups at bridgehead positions (C-2 or C-7) to assess steric strain via dynamic NMR .
- DFT-based conformational analysis: Quantify ring puckering and torsional barriers .
- Comparative kinetics: Measure reaction rates in Diels-Alder or nucleophilic addition reactions to correlate substituent effects with transition-state stabilization .
Q. Q5: How can conflicting spectral data for 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one derivatives be resolved?
Methodological Answer:
- Cross-validation: Combine IR, NMR, and high-resolution mass spectrometry (HRMS) to distinguish regioisomers (e.g., ketone vs. ester derivatives) .
- Literature benchmarking: Compare experimental ¹³C shifts with reported values for analogous tricyclic ketones .
- Dynamic effects: Account for temperature-dependent line broadening in NMR due to ring-flipping .
Interdisciplinary Research Questions
Q. Q6: What role does 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one play in natural product biosynthesis, and how can its bioactivity be explored?
Methodological Answer:
Q. Q7: How can computational modeling optimize the synthetic routes or functionalization of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one?
Methodological Answer:
- Retrosynthetic analysis: Apply machine learning tools (e.g., ASKCOS) to propose viable precursors .
- Docking studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Solvent effects: Simulate reaction outcomes in polar vs. non-polar solvents via molecular dynamics (MD) .
Data Analysis and Interpretation
Q. Q8: What statistical frameworks are suitable for analyzing contradictory data in studies of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one?
Methodological Answer:
- Principal component analysis (PCA): Identify outliers in spectral datasets (e.g., anomalous NMR shifts) .
- Bayesian inference: Quantify uncertainty in kinetic or thermodynamic measurements .
- Error propagation: Apply Monte Carlo simulations to assess confidence intervals in reaction yields .
Experimental Design Considerations
Q. Q9: How should researchers design experiments to balance novelty and feasibility in studies of 4-Oxatricyclo[3.2.1.0²,⁷]octan-3-one?
Methodological Answer:
- FINER criteria: Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (e.g., unexplored bioactivity), Novel (e.g., new derivatives), Ethical, and Relevant .
- Pilot studies: Test reaction scalability (e.g., 0.1 mmol to 10 mmol) and optimize purification protocols (e.g., gradient elution in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
